molecular formula C24H26N4O9 B3020920 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone dioxalate CAS No. 1351634-13-3

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone dioxalate

Cat. No.: B3020920
CAS No.: 1351634-13-3
M. Wt: 514.491
InChI Key: VBPLHDFMUKKUSD-UHFFFAOYSA-N
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Description

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone dioxalate is a useful research compound. Its molecular formula is C24H26N4O9 and its molecular weight is 514.491. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-1-phenylethanone;oxalic acid, is a derivative of imidazole . Imidazole derivatives have been found to interact with a variety of targets, including alpha1-adrenergic receptors , bacterial topoisomerase enzymes , and potentially the filamentous temperature-sensitive protein Z (FtsZ) . These targets play crucial roles in various biological processes, such as neurotransmission, bacterial DNA replication, and cell division, respectively.

Mode of Action

For instance, quinolones, which are structurally similar, exert their antibacterial effect by inhibiting bacterial topoisomerase enzymes . Similarly, other imidazole derivatives have been found to antagonize the effects of norepinephrine at alpha1-adrenergic receptors .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of bacterial topoisomerase enzymes can disrupt DNA replication, leading to bacterial cell death . Antagonism of alpha1-adrenergic receptors can modulate neurotransmission, potentially affecting various neurological conditions .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. For instance, if it inhibits bacterial topoisomerase enzymes, it could result in bacterial cell death . If it antagonizes alpha1-adrenergic receptors, it could modulate neurotransmission .

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-1-phenylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O.2C2H2O4/c25-19(16-6-2-1-3-7-16)14-23-10-12-24(13-11-23)15-20-21-17-8-4-5-9-18(17)22-20;2*3-1(4)2(5)6/h1-9H,10-15H2,(H,21,22);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPLHDFMUKKUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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